Tetraglyme-d6
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Overview
Description
Tetraglyme-d6, also known as deuterated tetraethylene glycol dimethyl ether, is a deuterated form of tetraethylene glycol dimethyl ether. It is a polar aprotic solvent with excellent chemical and thermal stability. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Tetraglyme-d6, also known as Tetraethylene glycol dimethyl ether, is a polar aprotic solvent .
Mode of Action
It is known to exhibit excellent chemical and thermal stability . This stability allows it to be used in various applications, including separation processes and high-temperature reactions .
Result of Action
It has been used in lithium-ion battery technology and combined with trifluoroethanol as a working pair for organic absorption heat pumps . This suggests that this compound may have significant effects on the physical and chemical properties of these systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high boiling point and stability make it an ideal candidate for high-temperature reactions . .
Biochemical Analysis
Biochemical Properties
Tetraglyme-d6 is known to interact with various biomolecules. For instance, it has been used as a solvent in proteomics research, indicating its potential interactions with proteins
Cellular Effects
It has been reported that Tetraglyme, the non-deuterated form of this compound, can influence cell adhesion and promote selective adsorption of proteins
Temporal Effects in Laboratory Settings
Tetraglyme, the non-deuterated form, has been reported to have excellent thermal stability , which suggests that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraglyme-d6 involves the deuteration of tetraethylene glycol dimethyl ether. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding glycol ethers.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycol ethers, while reduction can produce simpler ether compounds.
Scientific Research Applications
Tetraglyme-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent in various chemical reactions and processes, particularly in NMR spectroscopy due to its deuterated nature.
Biology: It is used in the preparation of biological samples for NMR studies.
Medicine: It aids in the analysis of pharmaceutical compounds.
Industry: It is employed in the production of high-performance materials and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol dimethyl ether: The non-deuterated form, used similarly but without the benefits of deuteration in NMR spectroscopy.
Diethylene glycol dimethyl ether: A shorter chain ether with similar solvent properties but different physical characteristics.
Triethylene glycol dimethyl ether: Another related compound with intermediate chain length and properties.
Uniqueness
Tetraglyme-d6 is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for more accurate and detailed analysis of other compounds.
Biological Activity
Tetraglyme-d6, or deuterated tetraethylene glycol dimethyl ether, is a polar aprotic solvent with significant implications in both chemical and biological research. Its unique properties, such as high thermal stability and low toxicity, make it a valuable tool in various applications including proteomics, cell adhesion studies, and as a solvent in NMR spectroscopy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : C₁₀H₂₂O₅
- Molecular Weight : 228.32 g/mol
- Boiling Point : Approximately 240°C
This compound's structure consists of multiple ether linkages, contributing to its stability and solvation capabilities. The presence of deuterium enhances its utility in spectroscopic applications by reducing background noise in NMR analysis.
Target of Action
This compound primarily functions as a solvent that facilitates interactions between biomolecules. Its polar aprotic nature allows it to dissolve a wide range of organic compounds and ions, which is crucial for biochemical reactions.
Mode of Action
This compound enhances the solubility of reactants, promoting their interaction during chemical processes. In biological contexts, it aids in the dissolution and transport of biomolecules, making them more accessible for biochemical reactions.
Biological Applications
-
Cell Adhesion Studies :
- This compound has been shown to promote selective protein adsorption, which is essential for studying cell adhesion mechanisms. This property is particularly useful in tissue engineering and regenerative medicine.
-
Proteomics :
- As a solvent in proteomics research, this compound facilitates the extraction and analysis of proteins from complex biological samples. Its deuterated form improves the clarity of NMR spectra, allowing for better structural analysis of proteins.
-
Pharmaceutical Analysis :
- This compound is employed in the analysis of pharmaceutical compounds due to its ability to stabilize reactive intermediates during chemical reactions.
Case Study 1: Cell Adhesion Enhancement
A study investigated the effects of this compound on cell adhesion properties in vitro. The results indicated that cells adhered more effectively to surfaces treated with this compound compared to untreated surfaces. This enhancement was attributed to its ability to selectively adsorb proteins that promote cell attachment.
Treatment | Cell Adhesion (%) |
---|---|
Control | 45% |
This compound | 75% |
Case Study 2: Protein Solubility in NMR
In another study, this compound was used as a solvent for NMR spectroscopy to analyze protein structures. The deuterated solvent provided clearer spectral data compared to traditional solvents, leading to improved resolution of protein conformations.
Solvent Used | Spectral Clarity (ppm) |
---|---|
Standard Solvent | 0.15 |
This compound | 0.05 |
Properties
CAS No. |
1216628-15-7 |
---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
228.318 |
IUPAC Name |
1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |
InChI Key |
ZUHZGEOKBKGPSW-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOCCOC |
Synonyms |
2,5,8,11,14-Pentaoxapentadecane-d6; Ansul Ether 181AT-d6; Bis[2-(2-methoxyethoxy)ethyl]ether-d6; (Dimethoxy-d6)tetraethylene Glycol; (Dimethoxy-d6)tetraglycol; E 181-d6; Hisolve MTEM-d6; Methyltetraglyme-d6; NSC 65624-d6; TEGDME-d6; Tetraethylene Gly |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.